Alvelestat

Oral bioavailability Route of administration Chronic dosing

Alvelestat (AZD9668/MPH966) is the only orally bioavailable, non-covalent, reversible neutrophil elastase inhibitor with randomized Phase 2 clinical evidence in AATD, demonstrating >90% blood NE suppression and significant reduction of elastin degradation biomarkers. Its >600-fold selectivity over proteinase-3 and cathepsin G, combined with full retention of inhibitory activity under 44 mM H₂O₂ oxidative stress—a property absent in covalent inhibitors like Sivelestat—makes it irreplaceable for translational studies modeling chronic oxidatively stressed pulmonary environments. Ideal for AATD-focused laboratories conducting chronic in vivo efficacy studies, biomarker validation, or combination therapy investigations.

Molecular Formula C25H22F3N5O4S
Molecular Weight 545.5 g/mol
CAS No. 848141-11-7
Cat. No. B605355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvelestat
CAS848141-11-7
SynonymsAZD9668;  AZD 9668;  AZD-9668;  MPH966;  MPH 966;  MPH-966;  Alvelestat; 
Molecular FormulaC25H22F3N5O4S
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C
InChIInChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34)
InChIKeyQNQZWEGMKJBHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alvelestat (CAS 848141-11-7) for Neutrophil Elastase-Driven Respiratory Research: Procurement-Grade Compound Profile


Alvelestat (also known as AZD9668, MPH966) is a synthetic, orally bioavailable, non-covalent, reversible small-molecule inhibitor of human neutrophil elastase (NE), a serine protease central to the pathogenesis of inflammatory lung diseases such as alpha-1 antitrypsin deficiency (AATD)-associated emphysema, bronchiectasis, COPD, and bronchiolitis obliterans syndrome [1]. The compound exhibits a Ki of 9.4 nM and an IC50 of 12 nM against human NE, with at least 600-fold selectivity over other neutrophil-derived serine proteases including proteinase-3 and cathepsin G [1]. Alvelestat has advanced through Phase 2 clinical trials in AATD and COVID-19 respiratory disease, and a Phase 1b/2 trial is underway in bronchiolitis obliterans syndrome [2].

Why Alvelestat Cannot Be Interchanged with Alternative Neutrophil Elastase Inhibitors: Rationale for Compound-Specific Procurement


Neutrophil elastase inhibitors span multiple chemical classes (small molecules, cyclic peptides, recombinant proteins), binding mechanisms (non-covalent reversible, covalent reversible, covalent irreversible), and routes of administration (oral, intravenous, inhaled), each yielding profoundly different pharmacokinetic, selectivity, and functional resilience profiles [1]. Alvelestat occupies a distinct position as the only orally bioavailable, non-covalent, reversible NE inhibitor with Phase 2 clinical validation in AATD, combining >600-fold target selectivity with demonstrated redox resilience under oxidative stress—a property absent in covalent inhibitors such as Sivelestat [2]. These compound-specific attributes render it unsuitable for generic substitution by other NE inhibitors in research or clinical development programs where oral dosing convenience, selectivity, or oxidative-environment stability are critical experimental parameters [1][2].

Alvelestat Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Performance vs. Sivelestat, CHF-6333, Lonodelestat, and Alpha-1 Antitrypsin Augmentation


Evidence 1: Oral Bioavailability Enables Chronic Outpatient Dosing — Differentiated from Intravenous and Inhaled NE Inhibitors

Alvelestat is orally bioavailable and demonstrates in vivo efficacy following oral (p.o.) administration in multiple preclinical species, preventing human NE-induced acute lung injury in mice and rats, reducing bronchoalveolar lavage (BAL) neutrophils and IL-1β in smoke-induced airway inflammation models, and preventing airspace enlargement and small airway wall remodeling in a guinea pig chronic smoke exposure model [1]. In contrast, Sivelestat is administered exclusively via intravenous infusion due to negligible oral bioavailability, limiting its use to acute inpatient settings . CHF-6333 and Lonodelestat (POL6014) are designed for inhaled delivery, achieving lung-restricted exposure but limiting systemic target engagement and requiring nebulization equipment, which constrains outpatient chronic therapy [2]. Alvelestat's oral route thus uniquely enables chronic, self-administered outpatient dosing, a critical differentiator for diseases requiring sustained NE suppression such as AATD and COPD.

Oral bioavailability Route of administration Chronic dosing

Evidence 2: Redox Resilience — Alvelestat Retains Full Inhibitory Activity Under Oxidative Stress While Sivelestat Loses Nearly All Activity

In a direct comparative in vitro study using human neutrophil elastase (HNE) under standard and oxidative conditions, Alvelestat and Sivelestat were evaluated for their ability to inhibit HNE in the presence of 44 mM H₂O₂, simulating the oxidative microenvironment of inflamed lungs [1][2]. Under standard (non-oxidative) conditions, Sivelestat exhibited higher baseline potency (IC50 = 0.7 ± 0.1 µM; Ki = 7.0 ± 0.9 µM) compared to Alvelestat (IC50 = 2.7 ± 0.5 µM; Ki = 11.0 ± 0.4 µM) [1]. However, under oxidative stress, Sivelestat exhibited a near-complete loss of inhibitory activity — failing to achieve measurable inhibition of oxidized HNE at any tested concentration — whereas Alvelestat maintained its inhibitory potency with dose-response curves and IC50 values nearly identical to those obtained under native conditions [1][2]. LC-MS/MS analysis confirmed that both compounds remained chemically intact under oxidative conditions, ruling out compound degradation as a confounding factor. Molecular dynamics simulations revealed that oxidative modification of the Cys191-Cys220 disulfide bridge (adjacent to the S1 pocket) destabilizes the precise pre-acylation geometry required for Sivelestat's covalent mechanism, whereas Alvelestat's non-covalent, induced-fit binding mode tolerates this conformational perturbation [1].

Oxidative stress Redox resilience Inflammatory microenvironment

Evidence 3: >600-Fold Selectivity for NE Over Other Serine Proteases — Superior Selectivity Window Compared to GW311616 and Sivelestat

Alvelestat demonstrates at least 600-fold selectivity for human neutrophil elastase over a panel of other serine proteases, including human proteinase-3, human cathepsin G, bovine trypsin, bovine chymotrypsin, and porcine pancreatic elastase . For comparison, Sivelestat exhibits approximately 100-fold selectivity over pancreatic elastase (IC50 = 5.6 µM for pancreatic elastase vs. 44 nM for NE) and does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreatic kallikrein, chymotrypsin, or cathepsin G at concentrations up to 100 µM — translating to a >2,200-fold window for some proteases but approximately 100-fold for pancreatic elastase . GW311616, a more potent NE inhibitor (Ki = 0.31 nM), shows >4,500-fold selectivity over trypsin and cathepsin G (IC50 >100 µM) but only >130-fold over chymotrypsin and tissue plasminogen activator (IC50 >3 µM) [1]. CHF-6333 (IC50 = 0.21 nM for NE) inhibits proteinase-3 with an IC50 of 22 nM, yielding only a ~100-fold selectivity window between these two neutrophil-derived serine proteases . The quantitative selectivity evidence positions Alvelestat with a balanced and consistently broad selectivity profile across the serine protease family.

Kinase selectivity Off-target profiling Serine protease panel

Evidence 4: Phase 2 Clinical Proof-of-Concept in AATD — Statistically Significant Biomarker Reductions vs. Placebo and Differentiated from AAT Augmentation Therapy

In two complementary randomized, double-blind, placebo-controlled Phase 2 trials (ATALANTa, n=63; ASTRAEUS, n=98) enrolling 161 participants with severe AATD, alvelestat was evaluated at 120 mg and 240 mg twice-daily doses over 12 weeks [1][2]. Alvelestat 240 mg twice daily achieved >90% suppression of blood neutrophil elastase activity (NE activity reduction vs. baseline: -93.3%, p<0.001; vs. placebo: p<0.001) [2]. The 120 mg dose suppressed NE by -83.5% (p=0.023 vs. baseline) [2]. Critically, only the 240 mg dose produced statistically significant reductions in disease activity biomarkers: Aα-Val360 decreased by -22.7% from baseline (p=0.004) with significant reduction vs. placebo (p=0.001), and desmosine (an elastin degradation product) decreased by -13.2% from baseline (p=0.045) with significant reduction vs. placebo (p=0.041) [2]. No safety signals of concern were detected; the most common adverse event was headache [1]. This contrasts with the current standard of care — weekly intravenous AAT augmentation therapy — which requires lifelong weekly infusions, imposes a substantial treatment burden, and may exhibit metabolic drop-off between doses [1][3]. No other oral NE inhibitor has demonstrated statistically significant improvement in AATD disease activity biomarkers in a randomized controlled trial.

Alpha-1 antitrypsin deficiency Clinical biomarker Elastin degradation

Evidence 5: Multi-Model In Vivo Efficacy — Protection Across Acute and Chronic Lung Injury Models Distinct from Inhaled and IV Comparators

Alvelestat has demonstrated in vivo efficacy across a spectrum of NE-driven lung injury models following oral administration. In an acute lung injury model, oral alvelestat significantly reduced human NE-induced lung hemorrhage (measured by hemoglobin levels) and matrix protein degradation products (BAL hydroxyproline) in mice and rats [1]. In a mouse model of smoke-induced airway inflammation, alvelestat (1–10 mg/kg, p.o., twice daily for 4 days) significantly reduced BAL neutrophils and BAL interleukin-1β (IL-1β) levels [1][2]. In a guinea pig model of chronic tobacco smoke exposure, oral alvelestat prevented airspace enlargement and small airway wall remodeling whether dosed therapeutically or prophylactically [1]. By comparison, Sivelestat's in vivo efficacy is limited to intravenous or intratracheal administration in acute models, with no chronic oral dosing data available . CHF-6333 and Lonodelestat are administered by inhalation, restricting their in vivo pharmacological profile to lung-deposited exposure without systemic target engagement . Alvelestat thus provides a unique translational tool for studying oral NE inhibition across acute and chronic respiratory disease models, bridging the gap between topical inhaled inhibitors and short-half-life IV agents.

In vivo efficacy Lung injury models Preclinical pharmacology

Evidence 6: Rapidly Reversible, Non-Covalent Binding Mechanism — Structural Basis for Sustained Inhibition Under Conformational Perturbation vs. Covalent Inhibitors

Alvelestat engages human neutrophil elastase through a rapidly reversible, non-covalent, induced-fit binding mechanism, forming stable hydrogen bonds with Val216 and π–π interactions with Phe192 and Phe215 that persist throughout 300 ns of molecular dynamics simulation, even under oxidative conditions [1][2]. In contrast, earlier NE inhibitors such as Sivelestat operate through a reversible covalent mechanism requiring acylation of the catalytic Ser195, a process exquisitely dependent on the precise pre-acylation geometry within the active site [1]. The Stevens et al. (2011) primary characterization study explicitly states: "In contrast to earlier NE inhibitors, the interaction between AZD9668 and NE was rapidly reversible" [3]. Molecular dynamics simulations of oxidized HNE variants revealed that oxidative modification of the Cys191-Cys220 disulfide bridge (proximal to the S1 pocket) induces local destabilization that impairs the near-attack configuration required for Sivelestat's covalent bond formation, while Alvelestat accommodates this conformational flexibility through its non-covalent binding mode [1]. This mechanistic distinction provides the structural rationale for Alvelestat's observed redox resilience and distinguishes it from both covalent NE inhibitors (Sivelestat, Freselestat) and irreversible inhibitors (earlier peptidyl chloromethyl ketones).

Binding mechanism Reversible inhibition Covalent vs. non-covalent

Alvelestat Procurement-Relevant Application Scenarios: Where Compound-Specific Properties Drive Research Value


Chronic AATD and Emphysema Research Requiring Sustained Oral NE Inhibition

In alpha-1 antitrypsin deficiency research, alvelestat is the only oral NE inhibitor with randomized Phase 2 clinical evidence demonstrating >90% blood NE suppression and statistically significant reductions in both Aα-Val360 (-22.7%) and desmosine (-13.2%) elastin degradation biomarkers [1]. Its oral bioavailability enables chronic once- or twice-daily dosing regimens that are infeasible with IV sivelestat or inhaled CHF-6333/Lonodelestat, directly supporting translational studies modeling long-term disease-modifying therapy as an alternative to weekly IV AAT augmentation [1][2]. Procurement is warranted for AATD-focused laboratories conducting chronic in vivo efficacy studies, biomarker validation programs, or combination therapy investigations with augmentation therapy.

Oxidative Stress and Inflammatory Microenvironment Pharmacology Studies

Alvelestat's demonstrated redox resilience — retaining full NE inhibitory activity under 44 mM H₂O₂ oxidative stress while sivelestat loses all measurable activity — makes it the NE inhibitor of choice for studies conducted in oxidatively stressed experimental systems [3]. This includes investigations of neutrophil elastase function in inflamed lung tissue, cigarette smoke-exposed models, acute respiratory distress syndrome (ARDS), and COVID-19-associated pulmonary inflammation, where endogenous AAT is oxidatively inactivated and the therapeutic target exists in an oxidized conformational state [3]. Laboratories studying structure-activity relationships of inhibitor binding under oxidative conditions should select alvelestat as the reference non-covalent inhibitor.

Selectivity-Critical Biochemical and Cell-Based NE Pathway Dissection

For studies requiring unambiguous attribution of pharmacological effects to neutrophil elastase inhibition — as opposed to off-target serine protease activity — alvelestat's consistent >600-fold selectivity over proteinase-3, cathepsin G, trypsin, chymotrypsin, and pancreatic elastase provides a wider and more uniform selectivity window than that of sivelestat (minimum ~100-fold), GW311616 (minimum ~130-fold), or CHF-6333 (minimum ~100-fold over proteinase-3) . This selectivity profile is particularly valuable in whole-blood assays (pIC50 7.36), cell-associated NE assays (pIC50 7.32), and degranulation assays (pIC50 7.30), where multiple neutrophil-derived proteases are simultaneously present [4].

Oral NE Inhibitor Reference Standard for Multi-Species Translational Pharmacology

Alvelestat demonstrates good crossover potency to neutrophil elastase from multiple species (mouse, rat, guinea pig), validated through oral efficacy studies preventing human NE-induced lung injury across rodent species [4]. This multi-species translatability, combined with its oral route of administration, makes alvelestat the preferred reference compound for translational research programs that require consistent NE inhibition across species in preclinical efficacy models before advancing to clinical development — a workflow not supported by inhaled-only (CHF-6333, Lonodelestat) or IV-only (Sivelestat) comparators [4][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alvelestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.